chemical structure and physical properties of 1-hydroxy-4-(methylamino)anthraquinone
chemical structure and physical properties of 1-hydroxy-4-(methylamino)anthraquinone
An In-Depth Technical Guide to the Structural Analytics and Synthetic Methodologies of 1-Hydroxy-4-(methylamino)anthraquinone
As a Senior Application Scientist, approaching the characterization and synthesis of anthraquinone derivatives requires more than a superficial understanding of their colorimetric properties. It demands a rigorous analysis of how molecular orbital energetics and electron density manipulation dictate both physical behavior and synthetic viability.
This whitepaper provides a comprehensive evaluation of 1-hydroxy-4-(methylamino)anthraquinone (commercially known as Disperse Blue 22 or Serisol Brilliant Blue R), detailing its structural chemistry, physical properties, and the mechanistic causality behind its synthesis.
Chemical Identity and Structural Logic
1-Hydroxy-4-(methylamino)anthraquinone is a prominent member of the anthraquinone dye family, characterized by a highly conjugated tricyclic core[1]. The addition of electron-donating auxochromes (the hydroxyl and methylamino groups) at the 1- and 4-positions fundamentally alters the electron distribution of the parent anthraquinone, transforming a pale-yellow precursor into a vibrant red-blue chromophore[1].
Electronic "Push-Pull" Mechanism
The intense coloration of this compound is governed by an intramolecular charge transfer (ICT). The central anthraquinone ring acts as a robust electron acceptor. Simultaneously, the 1-hydroxy (-OH) and 4-methylamino (-NHCH₃) groups act as electron donors. This creates a "push-pull" electronic system that significantly lowers the HOMO-LUMO gap, resulting in a strong bathochromic shift (absorption in the visible spectrum)[2].
Furthermore, the 1-hydroxy group participates in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, locking the molecule into a planar conformation that maximizes π -orbital overlap and enhances photostability.
Fig 1: Push-pull electronic system of 1-hydroxy-4-(methylamino)anthraquinone.
Physicochemical and Topological Profiling
To predict the behavior of 1-hydroxy-4-(methylamino)anthraquinone in various solvent systems and biological assays, we must analyze its computed physical and topological properties. The data summarized below is critical for formulation scientists developing dye dispersions or researchers utilizing the compound in high-throughput screening[2][3].
Table 1: Nomenclature & Identifiers
| Parameter | Value |
| IUPAC Name | 1-hydroxy-4-(methylamino)anthracene-9,10-dione |
| CAS Registry Number | 6373-16-6 |
| PubChem CID | 80761 |
| SMILES | CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
| Synonyms | Disperse Blue 22, Serisol Brilliant Blue R, C.I. 60715 |
Table 2: Computed Physical & Topological Properties
| Property | Value | Causality / Implication |
| Molecular Weight | 253.25 g/mol | Optimal for rapid diffusion into synthetic polymer matrices (e.g., polyester)[2]. |
| XLogP3 | 4.1 | High lipophilicity; explains its classification as a "disperse" dye, requiring surfactants for aqueous application[2]. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Indicates moderate polarity restricted to the functionalized edge of the molecule[2]. |
| H-Bond Donors / Acceptors | 2 / 4 | Facilitates specific interactions with polar groups in acetate fibers and solvents[2]. |
Synthetic Workflow & Mechanistic Causality
The direct nucleophilic substitution of a hydroxyl group on a fully oxidized anthraquinone ring is thermodynamically and kinetically unfavorable due to the poor leaving-group ability of the -OH ion.
To bypass this, the synthesis of 1-hydroxy-4-(methylamino)anthraquinone relies on the leuco-anthraquinone route . By reducing 1,4-dihydroxyanthraquinone (quinizarin) to its leuco form, the aromaticity of the substituted ring is temporarily broken. This converts the system into a tautomeric enol/ketone structure, transforming the 4-position into an electrophilic center highly susceptible to nucleophilic attack by methylamine[1].
Fig 2: Synthetic workflow from quinizarin to Disperse Blue 22.
Step-by-Step Experimental Protocol: Nucleophilic Amination via Leuco-Intermediate
This protocol is designed as a self-validating system: the reaction progress can be visually tracked by distinct colorimetric shifts, ensuring real-time quality control.
Step 1: Reduction to the Leuco Form
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Suspend 10.0 g of 1,4-dihydroxyanthraquinone (quinizarin) in 100 mL of an ethanol/water mixture (1:1 v/v) within a round-bottom flask.
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Introduce 4.0 g of sodium dithionite ( Na2S2O4 ) under a nitrogen atmosphere.
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Heat the mixture to 70°C. Causality: Sodium dithionite acts as a mild reducing agent. The suspension will transition from a deep orange-red to a pale yellow-brown, visually validating the successful formation of leuco-quinizarin.
Step 2: Nucleophilic Aromatic Substitution
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To the hot leuco-quinizarin solution, slowly add a stoichiometric excess (approx. 15 mL) of 33% aqueous methylamine ( CH3NH2 ).
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Reflux the mixture at 85°C for 4–6 hours.
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Monitor via Thin Layer Chromatography (TLC) using a toluene/ethyl acetate (8:2) mobile phase. Causality: The excess methylamine drives the equilibrium forward. The leuco form allows the amine to substitute the hydroxyl group via an addition-elimination mechanism without requiring extreme pressure or heavy metal catalysts[1].
Step 3: Oxidative Rearomatization
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Once TLC confirms the consumption of leuco-quinizarin, remove the nitrogen blanket.
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Bubble atmospheric air through the solution for 2 hours, or add 5 mL of 30% hydrogen peroxide ( H2O2 ) dropwise. Causality: Oxidation restores the fully conjugated anthraquinone π -system. The reaction mixture will undergo a dramatic self-validating color shift from pale brown to a brilliant red-light blue, indicating the formation of the target chromophore[1].
Step 4: Isolation and Purification
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Cool the mixture to 5°C in an ice bath to maximize precipitation.
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Filter the crude dye under vacuum and wash thoroughly with cold distilled water to remove residual unreacted methylamine and inorganic salts.
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Recrystallize the crude product from hot ethanol to yield pure 1-hydroxy-4-(methylamino)anthraquinone crystals.
Analytical Validation and Handling
Upon isolation, the purity of 1-hydroxy-4-(methylamino)anthraquinone should be verified using UV-Vis spectroscopy. The compound exhibits strong solvatochromism; when dissolved in strong sulfuric acid, it appears orange-brown, but upon dilution with water, it reverts to its characteristic blue state[1]. This is due to the protonation of the methylamino and carbonyl groups, which temporarily disrupts the push-pull ICT system.
Safety & Environmental Considerations: Like many disperse dyes, this compound is highly lipophilic (XLogP3 = 4.1)[2]. It must be handled with appropriate PPE (gloves, goggles, and respiratory protection) to prevent skin sensitization. Furthermore, due to its low aqueous solubility and high stability, wastewater containing this dye must be treated via advanced oxidation processes (AOPs) or specialized filtration rather than standard biological degradation[4].
References
- Source: National Institutes of Health (NIH)
- 1-HYDROXY-4-METHYLAMINO-ANTHRAQUINONE(DISPERSE BLUE 22 C.I. 60715)
- Disperse Blue 22 - World Dye Variety Source: World Dye Variety URL
- Project Details: Synthetic Organic Chemicals (Environmental Clearance)
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Serisol Brilliant Blue R | C15H11NO3 | CID 80761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-HYDROXY-4-METHYLAMINO-ANTHRAQUINONE(DISPERSE BLUE 22 C.I. 60715) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
